![molecular formula C18H20ClN7O B12176949 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12176949.png)
1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a 6-chloropyridazine ring at the 1-position of the piperidine core and a [1,2,4]triazolo[4,3-a]pyridine moiety linked via an ethyl group to the amide nitrogen. The chloropyridazine group may enhance binding affinity through halogen interactions, while the triazolopyridine-ethyl chain could influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C18H20ClN7O |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H20ClN7O/c19-14-4-5-15(22-21-14)25-11-7-13(8-12-25)18(27)20-9-6-17-24-23-16-3-1-2-10-26(16)17/h1-5,10,13H,6-9,11-12H2,(H,20,27) |
InChI Key |
VJQKOXJDMCAOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=NN=C3N2C=CC=C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . This method allows for the formation of the triazolopyridine ring system, which is a key component of the target compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloropyridazine moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells via caspase 3/7 activation . This apoptotic pathway is crucial for its cytotoxic effects, making it a promising lead compound for anticancer drug development. The molecular targets include various enzymes and receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogues from diverse chemical classes, focusing on structural features and inferred functional implications.
N-(4-Chlorobenzyl)-1-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Piperidine-3-Carboxamide
Comparison Notes:
- The 4-chlorobenzyl side chain () may enhance lipophilicity, whereas the ethyl-triazolopyridine group in the target compound introduces a larger, more polar heterocyclic system .
Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate
Comparison Notes:
- Both compounds share the 6-chloropyridazine moiety, a key pharmacophore in kinase inhibitors or antimicrobial agents.
- The pyrazole core in ’s compound introduces an ester group, which may improve bioavailability but reduce metabolic stability compared to the carboxamide in the target compound .
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
Comparison Notes:
- ’s compound lacks a chloropyridazine group but features a phenyl-substituted pyrazolopyridine system, which could enhance π-π stacking interactions in receptor binding.
Biological Activity
The compound 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with chlorine at the 6-position and a piperidine ring linked to an ethyl group containing a triazolopyridine moiety. The structural complexity suggests diverse interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H22ClN5O |
Molecular Weight | 350.9 g/mol |
IUPAC Name | This compound |
SMILES | C1CCCC(CCC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . It has been shown to act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The presence of the triazolo and pyridazine rings enhances its binding affinity to target proteins.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing a dose-dependent reduction in cell viability.
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition
Studies have identified that the compound inhibits kinase enzymes , which play crucial roles in cell signaling pathways related to cancer and other diseases. The inhibition of these kinases can lead to reduced tumor growth and metastasis.
Case Studies
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Findings : A significant decrease in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
-
Inflammatory Response Model :
- Objective : To assess the anti-inflammatory properties in an animal model.
- Findings : Administration of the compound resulted in a marked reduction of edema in paw inflammation models, correlating with decreased levels of TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.